molecular formula C17H19N3O3S B2671119 N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946237-92-9

N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2671119
CAS RN: 946237-92-9
M. Wt: 345.42
InChI Key: VUAYMJLNRGOMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetic studies are fundamental in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, Annunziato and di Renzo (1993) conducted a bioequivalence study in humans comparing tablet and capsule formulations of a novel nonsteroidal anti-inflammatory compound, highlighting the importance of evaluating pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 beta to ensure therapeutic equivalence between different drug formulations Annunziato & di Renzo, 1993.

Imaging and Radioligand Development

The development and application of radioligands for imaging purposes, such as PET scans, play a crucial role in diagnosing and studying diseases. Brown et al. (2007) investigated the human radiation doses of 11C-PBR28, a radioligand intended to image peripheral benzodiazepine receptors in the brain, providing insights into the potential applications of novel chemical entities in medical imaging Brown et al., 2007.

Neuropharmacology Research

Research into neuropharmacology, especially concerning metabotropic glutamate receptor subtype 1 (mGluR1), is vital for understanding and developing treatments for neurological disorders. Toyohara et al. (2013) conducted preclinical studies and the first clinical PET imaging studies using [(11)C]ITMM to map mGluR1 in the human brain, showcasing the application of novel compounds in neuropharmacological research Toyohara et al., 2013.

Analytical Toxicology

The identification of novel psychoactive substances and their metabolites is crucial in analytical toxicology to address the challenges posed by the emergence of new recreational drugs. Kavanagh et al. (2012) identified metabolites of RCS-4, a synthetic indole-derived cannabimimetic, in urine samples from individuals admitted to hospitals with symptoms of drug intoxication, demonstrating the role of analytical techniques in detecting and studying the effects of new psychoactive compounds Kavanagh et al., 2012.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-8-19-17-20(16(11)22)13(10-24-17)7-15(21)18-9-12-4-3-5-14(6-12)23-2/h3-6,8,13H,7,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAYMJLNRGOMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.